Mitotane-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

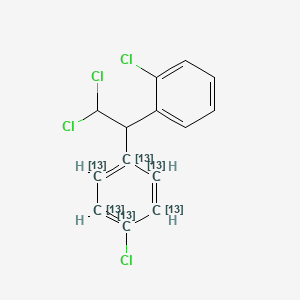

Mitotane-13C6, also known as 2,4’-dichlorodiphenyldichloroethane-13C6, is a stable isotope-labeled version of mitotane. Mitotane itself is an isomer of dichlorodiphenyldichloroethane and a derivative of dichlorodiphenyltrichloroethane. It is primarily used as an antineoplastic agent in the treatment of adrenocortical carcinoma, a rare cancer of the adrenal cortex .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mitotane-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of mitotane. This process typically starts with the synthesis of labeled benzene, which is then subjected to chlorination and subsequent reactions to form the final product. The reaction conditions often involve the use of catalysts and controlled environments to ensure the incorporation of the carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure safety and efficacy .

Análisis De Reacciones Químicas

Types of Reactions

Mitotane-13C6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common halogenating agents include chlorine and bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mitotane can lead to the formation of hydroxylated derivatives, while reduction can yield dechlorinated products .

Aplicaciones Científicas De Investigación

Pharmacological Background

Mitotane, the parent compound, is an adrenolytic agent that selectively targets the adrenal cortex, leading to reduced hormone production. It has been used since 1959 for treating inoperable adrenocortical tumors and is also indicated for managing Cushing's syndrome. The mechanism of action involves altering steroid metabolism and directly suppressing adrenal cortex activity .

Pharmacokinetic Studies

Mitotane-13C6 serves as a valuable tool in pharmacokinetic research. The incorporation of stable isotopes allows for precise tracking of the drug's metabolism and distribution within the body. This is crucial for understanding how variations in metabolism can affect therapeutic outcomes.

Key Findings:

- Bioavailability: The bioavailability of mitotane after oral administration is approximately 40% .

- Metabolic Pathways: Stable isotope labeling aids in elucidating metabolic pathways and identifying metabolites associated with therapeutic efficacy and toxicity.

Therapeutic Monitoring

This compound can be utilized to monitor therapeutic levels of mitotane in patients undergoing treatment. By analyzing blood samples for the presence of this labeled compound, clinicians can assess drug levels more accurately, ensuring they remain within the therapeutic window.

Case Study:

In a study involving patients treated with mitotane, monitoring blood levels helped adjust dosages to mitigate adverse effects while maintaining therapeutic efficacy .

Research on Adverse Effects

The use of this compound facilitates research into the adverse effects associated with mitotane therapy. Understanding these effects is crucial for improving patient safety and treatment protocols.

Adverse Effects Reported:

- Neurological symptoms such as ataxia, confusion, and memory deficits have been documented in patients receiving high doses of mitotane .

- A comprehensive analysis revealed that 100% of patients experienced adverse events when treated with mitotane, highlighting the need for vigilant monitoring .

Personalized Medicine

The application of this compound in personalized medicine is emerging as a promising area of research. By analyzing individual metabolic responses to mitotane therapy, healthcare providers can tailor treatment plans based on specific patient profiles.

Research Insights:

- Studies have shown variability in patient responses to mitotane due to genetic factors affecting drug metabolism .

- Personalized dosing regimens based on pharmacokinetic data from this compound could enhance treatment efficacy while minimizing side effects.

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetic Studies | Tracking metabolism and distribution | Bioavailability ~40% |

| Therapeutic Monitoring | Assessing drug levels in patients | Adjustments based on blood level monitoring |

| Research on Adverse Effects | Investigating side effects associated with therapy | Neurological symptoms prevalent |

| Personalized Medicine | Tailoring treatments based on individual responses | Variability in responses due to genetic factors |

Mecanismo De Acción

Mitotane-13C6 exerts its effects primarily through the modification of steroid metabolism and direct suppression of the adrenal cortex. The compound is believed to be metabolized into its active form within the adrenal cortex, where it induces cytotoxic effects on adrenocortical cells. This leads to a reduction in the production of adrenal hormones, including cortisol and androgens .

Comparación Con Compuestos Similares

Similar Compounds

Dichlorodiphenyldichloroethane: An isomer of mitotane with similar chemical properties but different biological effects.

Dichlorodiphenyltrichloroethane: A precursor to mitotane with insecticidal properties.

Ketoconazole: An antifungal agent that also inhibits steroid synthesis but through different mechanisms.

Uniqueness

Mitotane-13C6 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the distribution and elimination of the compound is crucial .

Actividad Biológica

Mitotane-13C6, a stable isotope variant of mitotane, is primarily utilized in the treatment of adrenocortical carcinoma (ACC). This compound exhibits significant biological activity, particularly in its ability to inhibit adrenal steroidogenesis and modify lipid metabolism. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic efficacy, and relevant case studies.

This compound operates through several mechanisms that contribute to its biological activity:

- Adrenolytic Effect : Mitotane inhibits the intramitochondrial conversion of cholesterol to pregnenolone and cortisol, leading to selective necrosis of adrenal cortical cells. This action is crucial in managing conditions like ACC where cortisol production is dysregulated .

- Metabolic Activation : The drug is metabolized into active forms such as o,p'-DDA and o,p'-DDE, which are responsible for its therapeutic effects. These metabolites enhance the adrenolytic action and can reverse chemotherapy resistance by reducing cellular drug efflux .

- Lipid Metabolism : Recent studies indicate that this compound influences lipid metabolism pathways, particularly through the inhibition of SOAT1 (sterol O-acyltransferase 1). This inhibition disrupts cholesterol homeostasis in adrenal cells, further contributing to its antitumor effects .

Pharmacokinetics

The pharmacokinetics of this compound are essential for understanding its efficacy:

- Bioavailability : Following oral administration, mitotane has a bioavailability of approximately 40% .

- Volume of Distribution : The compound exhibits a large volume of distribution due to its lipophilic nature, allowing it to penetrate various tissues effectively .

Case Studies

-

Complete Remission in Advanced ACC :

A notable case involved a 64-year-old woman diagnosed with advanced ACC who achieved complete remission after undergoing mitotane monotherapy. Initially presenting with multiple metastases, she received a maintenance dose between 2.0 and 2.5 grams/day. After six months, partial remission was observed, followed by complete remission confirmed at subsequent follow-ups . -

Pharmacogenomic Analysis :

A study assessed mitotane sensitivity in patient-derived ACC cells (PDCs), revealing variable responses. The median cell viability inhibition rate was significantly higher in responders compared to non-responders (48.4% vs -1.2%, respectively). Genomic analysis indicated that certain somatic alterations correlated with treatment response, suggesting that lipid metabolism dependency may predict mitotane efficacy .

Table 1: Summary of Clinical Responses to Mitotane Monotherapy

| Study | Total Patients | Objective Response | Complete Response | Notes |

|---|---|---|---|---|

| German Multicenter Study | 127 | 20.5% (26) | 3 | Limited knowledge on efficacy |

| Memorial Sloan-Kettering | 36 | 11% (4) | 3 | Retrospective analysis |

| Current Case Study | 1 | 100% (1) | 1 | Complete remission observed |

Table 2: Predictive Markers for Mitotane Response

| Marker | Association with Response |

|---|---|

| CYP27A1 Expression | Positive correlation with sensitivity |

| ABCA1 Expression | Positive correlation with sensitivity |

| CTNNB1 Alterations | Found only in responders |

Propiedades

IUPAC Name |

1-chloro-2-[2,2-dichloro-1-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethyl]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H/i5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOIMRXGHLCPP-CYRQOIGNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C([13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.